molecular formula C15H24N4O2S B12223920 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B12223920
M. Wt: 324.4 g/mol
InChI Key: COMCMOKXSQUWAS-UHFFFAOYSA-N
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of the pyrazole and thiolane groups suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions.

    Formation of the diazepane ring: This step involves the cyclization of a suitable diamine precursor.

    Attachment of the thiolane group: The thiolane group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: Compounds with similar diazepane rings but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups.

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

Uniqueness

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C15H24N4O2S/c1-17-10-13(14(16-17)21-2)15(20)19-6-3-5-18(7-8-19)12-4-9-22-11-12/h10,12H,3-9,11H2,1-2H3

InChI Key

COMCMOKXSQUWAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCN(CC2)C3CCSC3

Origin of Product

United States

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